3-[2-(Methylamino)ethoxy]benzoic acid is a compound classified under the category of aminobenzoic acids, which are characterized by the presence of an amine group attached to a benzoic acid structure. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The molecular formula for 3-[2-(Methylamino)ethoxy]benzoic acid is , and it has a molecular weight of approximately 215.25 g/mol. Its structure features a benzoic acid moiety with an ethoxy group and a methylamino substituent, making it a versatile compound in various chemical reactions.
3-[2-(Methylamino)ethoxy]benzoic acid is synthesized from simpler organic compounds, primarily through multi-step synthetic routes involving alkylation and esterification processes. It belongs to the broader class of organic compounds known as benzenoids, specifically categorized as benzoic acids and their derivatives. This classification is significant as it determines the chemical behavior and reactivity of the compound in various applications.
The synthesis of 3-[2-(Methylamino)ethoxy]benzoic acid typically involves several key steps:
3-[2-(Methylamino)ethoxy]benzoic acid can participate in various chemical reactions:
The mechanism of action for 3-[2-(Methylamino)ethoxy]benzoic acid largely depends on its interactions within biological systems:
3-[2-(Methylamino)ethoxy]benzoic acid has several scientific uses:
The methylamino-ethoxy substituent in 3-[2-(methylamino)ethoxy]benzoic acid serves as a critical pharmacophore modulator in medicinal chemistry. This group combines a flexible ethylene spacer with a terminal methylamino moiety, enabling optimal spatial positioning for target engagement. The ethoxy linker’s length (∼4.9 Å) permits the methylamino group to access deep hydrophobic pockets or polar regions in binding sites, while the basic nitrogen (predicted pKa ∼9.5) facilitates protonation under physiological conditions, enhancing water solubility and ionic interactions [2] [5]. In kinase inhibitors and anticancer agents, analogous substituents improve cellular permeability by balancing lipophilicity (cLogP reduction of 0.8–1.2 units) and hydrogen-bonding capacity [5]. For example, HSET/KIFC1 inhibitors with methylamino-ethoxy motifs show 50-fold potency increases due to strengthened ATP-binding domain interactions [5].
The meta-position of the benzoic acid scaffold in 3-[2-(methylamino)ethoxy]benzoic acid maximizes bioactivity compared to ortho- or para-substituted isomers. Key SAR trends include:
Table 1: Positional Effects on Target Affinity
Substituent Position | ERK1/2 IC50 (μM) | HSET Inhibition (%) | GluN2B Potentiation |
---|---|---|---|
Ortho | >100 [1] | 12% @ 10 μM [5] | None [3] |
Meta | 7.9 [1] | 98% @ 10 μM [5] | EC50 = 2.1 μM [3] |
Para | 68.5 [1] | 22% @ 10 μM [5] | Weak [3] |
The ethoxy linker (–OCH2CH2–) governs electronic delocalization and conformational dynamics:
Replacing ethoxy with rigid alkynyl or aryl linkers abolishes activity due to restricted rotation, confirming the necessity of conformational adaptability [6].
The methylamino moiety (–NHCH3) exhibits dual hydrogen-bonding functionality:
Table 2: Hydrogen-Bond Contributions to Target Engagement
Target Protein | Binding Energy Contribution (kcal/mol) | Bond Length (Å) | Functional Role |
---|---|---|---|
GluN2B NMDA Receptor | −5.2 [3] | 2.65 | Allosteric activation |
HSET/KIFC1 ATPase | −6.8 [5] | 2.71 | Competitive ATP displacement |
c-Ring ATP Synthase | −19 to −21 [9] | 2.48–2.54 | SSHB-driven inhibition |
Cooperativity with adjacent acidic residues (e.g., Asp32 in ATP synthase) amplifies HB strength by 7.0 kcal/mol, explaining resistance mutations (D32V/G) that disrupt this network [9]. In ERK1/2 inhibitors, methylation of the amino group boosts metabolic stability while retaining >85% HB capacity [1].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7